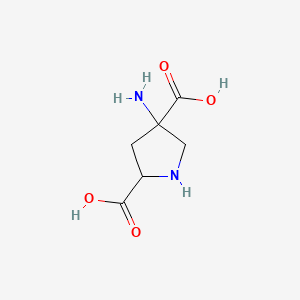

4-Aminopyrrolidine-2,4-dicarboxylic acid

Description

Pyrrolidine (B122466) Scaffolds in Contemporary Chemical and Biochemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in modern drug discovery and medicinal chemistry. frontiersin.org Unlike their flat, aromatic counterparts, saturated heterocyclic systems like pyrrolidine offer significant advantages by enabling a more thorough exploration of three-dimensional chemical space. nih.gov This is largely due to the sp³-hybridized carbon atoms within the ring, which create a non-planar structure and introduce chiral centers. nih.govresearchgate.net The inherent three-dimensionality of the pyrrolidine scaffold is crucial for generating molecular diversity and improving the clinical success of new bioactive molecules. nih.gov

The versatility of the pyrrolidine nucleus has made it one of the most favored scaffolds in pharmaceutical science. nih.gov Its derivatives are integral components in a wide array of biologically active compounds, demonstrating activities such as anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. frontiersin.org The structural complexity of pyrrolidines, including the spatial orientation of substituents, is a key feature, as different stereoisomers can exhibit distinct biological profiles due to varied binding interactions with enantioselective proteins. nih.govresearchgate.net Researchers utilize various synthetic strategies, including the construction of the ring from acyclic precursors or the functionalization of pre-existing pyrrolidine rings, such as those derived from proline. nih.govresearchgate.net

Significance of 4-Aminopyrrolidine-2,4-dicarboxylic Acid in Research Chemistry

Within the broad class of pyrrolidine-containing compounds, this compound (APDC) has emerged as a significant tool in neuropharmacological research. Its importance lies in its role as a potent and selective agonist for a specific class of receptors known as metabotropic glutamate (B1630785) receptors (mGluRs). acs.orgnih.gov Specifically, certain stereoisomers of APDC are highly selective for Group II mGluRs (mGluR2 and mGluR3), which are G-protein coupled receptors that play a crucial role in modulating neurotransmission. nih.govnih.gov

APDC is a constrained analog of glutamic acid, meaning its structure is more rigid than that of the endogenous neurotransmitter. nih.govnih.gov This conformational restriction is key to its receptor selectivity. By mimicking the structure of glutamate in a specific conformation, APDC can preferentially bind to and activate certain receptor subtypes while avoiding others, such as ionotropic glutamate receptors (NMDA, AMPA, kainate). acs.orgnih.gov This selectivity makes APDC an invaluable chemical probe for elucidating the physiological and pathophysiological functions of Group II mGluRs, including their role in synaptic plasticity and potential as therapeutic targets for neurological and psychiatric disorders. nih.govmdpi.com The study of N1-substituted derivatives of APDC has further expanded its utility, leading to the identification of agonists, partial agonists, and antagonists for these receptors. nih.gov

Overview of Stereoisomeric Diversity and Research Importance

The this compound molecule possesses two stereocenters, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Research has demonstrated that the biological activity of APDC is highly dependent on its stereochemistry. nih.gov The synthesis and evaluation of all four isomers revealed that biological affinity and efficacy at metabotropic glutamate receptors are exceptionally stereospecific. acs.orgnih.gov

The (2R,4R)-APDC isomer was identified as a potent and systemically active agonist with high selectivity for Group II mGluRs, which are negatively coupled to adenylate cyclase. acs.orgnih.gov In contrast, the other three isomers showed no significant binding affinity for mGluRs. nih.govebi.ac.uk This stark difference in activity underscores the critical importance of stereoisomerism in ligand-receptor interactions. The specific three-dimensional arrangement of the amino and carboxyl groups in the (2R,4R) configuration is precisely what allows for effective binding to the target receptor, while the other isomers fail to achieve this molecular recognition. This high degree of stereospecificity is fundamental to the compound's utility as a selective research tool, allowing scientists to probe the function of a specific receptor population with high precision. nih.gov

Historical Context of Amino Acid Analogues in Ligand Design Studies

The use of amino acid analogues has a rich history in medicinal chemistry and ligand design, serving as a foundational strategy for developing selective receptor modulators. nih.gov Natural amino acids, being the building blocks of proteins and crucial signaling molecules, often lack receptor subtype selectivity. mdpi.com To overcome this, chemists have historically designed and synthesized "unnatural" or modified amino acid analogues to improve physicochemical properties and target selectivity. nih.govacs.org A key approach in this field is the use of conformationally constrained analogues. nih.gov

By restricting the rotational freedom of a flexible molecule like glutamic acid, researchers can create rigid structures that fit preferentially into the binding pocket of a specific receptor subtype. nih.gov This strategy was central to the development of ligands for G protein-coupled receptors (GPCRs), including the metabotropic glutamate receptor family. nih.gov The development of this compound is a prime example of this design principle, where the pyrrolidine ring serves to lock the relative positions of the carboxyl and amino groups, mimicking a specific binding conformation of glutamate. nih.gov This approach has led to the discovery of not only selective agonists but also antagonists for various receptors, providing critical tools for pharmacological research and drug discovery. nih.govnih.gov

Detailed Research Findings

Receptor Binding and Functional Activity

The investigation into the four stereoisomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) revealed significant differences in their ability to interact with glutamate receptors. The (2R,4R)-APDC isomer demonstrated notable affinity for metabotropic glutamate receptors (mGluRs), whereas the other isomers were largely inactive. nih.govebi.ac.uk

Specifically, (2R,4R)-APDC was found to be a potent agonist for Group II mGluRs, which are receptors that inhibit the production of cyclic AMP (cAMP). acs.org It effectively decreased forskolin-stimulated cAMP formation in rat cerebral cortex slices. nih.gov Crucially, this isomer showed no significant activity at ionotropic glutamate receptors (NMDA, AMPA, or kainate) at concentrations up to 100 μM, highlighting its selectivity. acs.orgnih.gov Furthermore, it did not stimulate phosphoinositide hydrolysis, a pathway associated with Group I mGluRs, confirming its selectivity for Group II receptors. nih.gov The high degree of stereoselectivity indicates that the specific spatial arrangement of the functional groups in the (2R,4R) isomer is essential for its interaction with the mGluR binding site. nih.gov

Interactive Data Table: In Vitro Activity of APDC Isomers

| Isomer | mGluR Binding Affinity (IC₅₀) | cAMP Formation (EC₅₀) |

|---|---|---|

| (2R,4R)-APDC | 6.49 ± 1.21 µM | 14.51 ± 5.54 µM |

| Other Isomers | No significant affinity | Not reported |

This table summarizes the in vitro potency of the (2R,4R)-APDC isomer at metabotropic glutamate receptors. The IC₅₀ value represents the concentration required to inhibit 50% of ACPD-sensitive [³H]glutamate binding. The EC₅₀ value represents the concentration for 50% maximal effect in decreasing forskolin-stimulated cAMP formation. Data sourced from Monn et al., 1996. acs.orgnih.gov

Research Applications in Neurotransmitter Systems

The L-trans-isomer of pyrrolidine-2,4-dicarboxylate has been identified as a potent and selective competitive inhibitor of L-glutamate transport, particularly for the glutamate transporters EAAT2, EAAT4, and EAAT5. sigmaaldrich.comabcam.com This demonstrates that subtle structural changes can shift the compound's primary target from postsynaptic receptors to presynaptic and glial transporters responsible for clearing glutamate from the synapse.

In functional studies, the microelectrophoretic application of (2R,4R)-APDC onto rat spinal neurons produced an augmentation of AMPA-induced excitation, an effect consistent with the activation of presynaptic Group II mGluRs which can modulate neuronal excitability. acs.orgnih.gov In in-vivo models, systemically administered (2R,4R)-APDC was shown to block limbic seizures induced by the non-selective mGluR agonist (1S,3R)-ACPD. acs.orgnih.gov This finding provided early evidence that selective activation of Group II mGluRs could produce anticonvulsant effects, paving the way for further investigation into these receptors as therapeutic targets for epilepsy. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFMJVJDSYRWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry and Conformational Analysis

Chiral Centers and Absolute Configuration of 4-Aminopyrrolidine-2,4-dicarboxylic Acid Isomers

This compound is a constrained analog of glutamate (B1630785) characterized by a pyrrolidine (B122466) ring. The structure contains two chiral centers at the C2 and C4 positions of the pyrrolidine ring. The presence of these two stereocenters gives rise to a total of four possible stereoisomers. nih.govacs.orgebi.ac.uk

These stereoisomers exist as two pairs of enantiomers:

The cis diastereomers: (2S,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid and (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid.

The trans diastereomers: (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid and (2R,4S)-4-aminopyrrolidine-2,4-dicarboxylic acid.

The absolute configuration of each isomer dictates its three-dimensional arrangement and, consequently, its interaction with other chiral molecules, such as biological receptors. nih.govebi.ac.uk The specific IUPAC name for one of the isomers is (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid. nih.gov

| Isomer | Absolute Configuration | Diastereomeric Relationship |

|---|---|---|

| 1 | (2S,4S) | cis |

| 2 | (2R,4R) | |

| 3 | (2S,4R) | trans |

| 4 | (2R,4S) |

Synthesis and Resolution of Diastereomers and Enantiomers

The synthesis of all four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) has been successfully accomplished, enabling the evaluation of their distinct biological activities. nih.govacs.orgebi.ac.uk The preparation of these specific stereoisomers requires stereocontrolled synthetic strategies or the resolution of racemic mixtures.

A notable method for the stereoselective synthesis of this class of compounds is the silver-catalyzed [3+2] cycloaddition. A highly enantioselective procedure utilizing a silver-DTBM-segphos catalyst facilitates the cycloaddition of azomethine ylides with alkylidene azlactones. This approach provides an efficient route to 4-aminopyrrolidine-2,4-dicarboxylate derivatives with high levels of both diastereo- and enantioselectivity. nih.gov

Furthermore, synthetic efforts have extended to the creation of derivatives of the core APDC structure. For instance, a series of N1-substituted analogs of (2R,4R)-APDC has been prepared to explore structure-activity relationships at metabotropic glutamate receptors. nih.govnih.gov These synthetic routes underscore the modularity of the pyrrolidine scaffold for developing new chemical probes.

Conformational Preferences and Dynamics in Various Environments

The conformational behavior of this compound is governed by a balance of intramolecular forces and interactions with its environment. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, while the rotatable bonds of the substituent groups add further degrees of freedom.

Intramolecular Interactions and Hydrogen Bonding

The structure of APDC, featuring an amine, a secondary amine within the ring, and two carboxylic acid groups, presents multiple opportunities for the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize specific conformations. Studies on related molecules, such as dicarboxylic acids and cyclic amino acids, show that intramolecular hydrogen bonds are a critical determinant of their preferred three-dimensional structures. nih.govnih.govstackexchange.com For example, a hydrogen bond can form between the proton of a carboxylic acid group and the oxygen of the other carboxyl group, or with the nitrogen atom of the amino group. nih.govresearchgate.net The formation of these quasi-rings restricts conformational flexibility and presents a specific pharmacophore for molecular recognition.

| Donor Group | Acceptor Group | Potential Ring Size |

|---|---|---|

| C2-Carboxyl (-OH) | C4-Amino (-NH2) | 6-membered |

| C4-Carboxyl (-OH) | Pyrrolidine Ring (-NH) | 5-membered |

| C2-Carboxyl (-OH) | Pyrrolidine Ring (-NH) | - |

| Pyrrolidine Ring (-NH) | C2- or C4-Carboxyl (C=O) | - |

| C4-Amino (-NH2) | C2-Carboxyl (C=O) | 6-membered |

Influence of Solvent on Conformation

The surrounding solvent environment plays a crucial role in modulating the conformational preferences of polar molecules like APDC. sigmaaldrich.com In polar, hydrogen-bonding solvents such as water, the polar groups of the molecule will preferentially form intermolecular hydrogen bonds with the solvent. This interaction can disrupt or weaken intramolecular hydrogen bonds, leading to a more extended and flexible conformation. nih.gov

Conversely, in non-polar or weakly hydrogen-bonding solvents, intramolecular hydrogen bonds are more likely to form and persist, as they are not competing with strong solvent interactions. nih.gov This "chameleonic" behavior is critical for processes like membrane permeability. Computational studies on other dicarboxylic acids using polarized continuum models (PCM) have confirmed that the stability and energy ranking of different conformers change significantly between the gas phase and an aqueous environment. nih.gov

Stereospecificity in Molecular Interactions

The biological activity of this compound is highly dependent on its stereochemistry, a classic example of stereospecificity in molecular interactions. Research has shown that the four isomers exhibit markedly different affinities for glutamate receptors. nih.govebi.ac.uk

Specifically, the (2R,4R)-APDC isomer is a potent and selective agonist for a subset of metabotropic glutamate receptors (mGluRs), namely those negatively coupled to adenylate cyclase (group II mGluRs). nih.govacs.org It displays a significant binding affinity for these receptors, with an IC50 value of 6.49 ± 1.21 μM in assays using ACPD-sensitive [3H]glutamate binding. nih.govebi.ac.uk In contrast, the other three stereoisomers—(2S,4S), (2S,4R), and (2R,4S)—show no significant binding affinity for mGluRs. nih.govacs.orgebi.ac.uk This high degree of stereospecificity indicates that the precise three-dimensional arrangement of the functional groups in the (2R,4R) isomer is essential for productive binding to the receptor's active site. nih.gov This selective activation of group II mGluRs by (2R,4R)-APDC is linked to observed anticonvulsant effects. nih.govebi.ac.uk

| Isomer | Activity at Group II mGluRs | Binding Affinity |

|---|---|---|

| (2R,4R)-APDC | Potent, selective agonist nih.govacs.orgebi.ac.uk | High (IC50 = 6.49 ± 1.21 μM) nih.govebi.ac.uk |

| (2S,4S)-APDC | Inactive | Not significant nih.govacs.orgebi.ac.uk |

| (2S,4R)-APDC | Inactive | Not significant nih.govacs.orgebi.ac.uk |

| (2R,4S)-APDC | Inactive | Not significant nih.govacs.orgebi.ac.uk |

Synthetic Methodologies and Route Development

De Novo Synthesis of the Pyrrolidine (B122466) Core

The foundational work in synthesizing the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) established a multi-step de novo pathway. nih.govacs.org This approach builds the pyrrolidine ring from acyclic precursors, allowing for the systematic introduction of the required functional groups.

A key strategy begins with diethyl L-aspartate, which is protected and then cyclized. A pivotal intermediate in one of the primary synthetic routes is a pyroglutamate (B8496135) derivative. The synthesis of the (2R, 4R)-APDC isomer, for instance, involves the creation of a 4-nitro-substituted pyroglutamate. This is achieved through a Michael addition reaction. The subsequent steps involve the reduction of the nitro group to an amine and hydrolysis of the ester groups to yield the final dicarboxylic acid. nih.gov The synthesis of all four isomers was crucial for investigating their distinct biological activities, highlighting the high degree of stereospecificity required for interaction with glutamate (B1630785) receptors. nih.govebi.ac.uk

The synthesis of N(1)-substituted analogs of (2R,4R)-APDC further demonstrates the versatility of the de novo approach, where modifications can be introduced to the core structure to explore structure-activity relationships. nih.gov

Stereoselective Synthesis Approaches

Given the three stereocenters in APDC, achieving stereochemical purity is a primary challenge. Modern synthetic chemistry offers several powerful strategies to control the three-dimensional arrangement of atoms during the synthesis.

Asymmetric catalysis provides an efficient method for generating enantiomerically enriched products using only a small amount of a chiral catalyst. For the synthesis of substituted pyrrolidines, organocatalysis has emerged as a particularly powerful tool. nih.gov

One relevant approach is the asymmetric Michael addition, a key reaction for forming carbon-carbon or carbon-nitrogen bonds. rsc.org Chiral secondary amines, such as those derived from proline, can catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds, setting a new stereocenter with high enantioselectivity. nih.gov Another advanced strategy is the use of chiral phosphoric acids (CPAs). These catalysts can activate electrophiles and control the stereochemical outcome of cyclization reactions, such as the aza-Michael reaction, to form the pyrrolidine ring. whiterose.ac.uk An asymmetric 'clip-cycle' strategy, for example, uses a CPA to catalyze the intramolecular cyclization of an N-protected bis-homoallylic amine that has been 'clipped' to a thioacrylate, yielding highly enantioenriched pyrrolidines. whiterose.ac.uk

Table 1: Comparison of Asymmetric Catalysis Strategies for Pyrrolidine Synthesis

| Catalytic Approach | Catalyst Type | Key Reaction | Advantages |

|---|---|---|---|

| Organocatalysis | Chiral Secondary Amines (e.g., Proline derivatives) | Enamine-mediated Michael Addition | Metal-free, mild conditions, high enantioselectivity. nih.gov |

Chemoenzymatic synthesis combines the efficiency of traditional chemical reactions with the exceptional stereoselectivity of enzymes. This hybrid approach can provide access to chiral building blocks that are difficult to obtain through purely chemical methods. documentsdelivered.comresearchgate.net

For the synthesis of chiral pyrrolidines, enzymes such as transaminases and ketoreductases are highly valuable. A potential chemoenzymatic route to a precursor of APDC could involve the enzymatic reduction of a pyrrolidinone ketone or the transamination of the same ketone to install a chiral amine group. acs.org For instance, a one-pot photoenzymatic process has been developed for the synthesis of N-Boc-3-aminopyrrolidine, combining a photochemical C-H activation step to create a ketone intermediate, followed by a stereoselective enzymatic transamination to produce the chiral amine with excellent enantiomeric excess (>99%). acs.org Such methodologies demonstrate the potential for creating the chiral 4-amino stereocenter of APDC with high fidelity.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This strategy leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.

For 4-aminopyrrolidine-2,4-dicarboxylic acid, a logical starting point from the chiral pool would be an amino acid like L-aspartic acid or L-glutamic acid. As mentioned in the de novo synthesis, diethyl L-aspartate is a key precursor, directly incorporating one of the chiral centers from a natural source into the synthetic scheme. nih.gov Similarly, pyroglutamic acid, a derivative of glutamic acid, is a common starting material for constructing substituted pyrrolidines. The synthesis of chiral quinoxaline-2,3-dione derivatives has been achieved via asymmetric synthesis starting from natural amino acids, showcasing a parallel strategy for creating complex amino acid analogs. ebi.ac.uk

Functional Group Interconversions and Protection Strategies

The synthesis of a molecule with multiple reactive sites, such as the two carboxylic acids and the two amines (the ring nitrogen and the C4-amino group) in APDC, necessitates a careful strategy of functional group protection and interconversion. ub.eduvanderbilt.edu

Protecting groups are temporary modifications that mask a reactive functional group to prevent it from participating in a chemical reaction.

Amine Protection: The pyrrolidine nitrogen and the C4-amino group are typically protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups can be selectively removed under different conditions (acid for Boc, hydrogenolysis for Cbz), allowing for orthogonal control.

Carboxylic Acid Protection: The carboxylic acid moieties are usually converted to esters (e.g., methyl or ethyl esters) to prevent their acidity from interfering with subsequent reaction steps and to improve solubility in organic solvents.

Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk In the synthesis of APDC, a critical FGI is the reduction of a nitro group at the C4 position to the corresponding amine. This is often achieved using catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or with reducing agents like zinc in acetic acid. The final step in the synthesis typically involves the deprotection of all protecting groups, such as the acid-catalyzed hydrolysis of the esters to reveal the dicarboxylic acid and the removal of the amine protecting groups to yield the final product. nih.gov

Scale-Up Considerations for Research Material Production

Transitioning a synthetic route from a small laboratory scale to the production of multi-gram or kilogram quantities for extensive research presents a distinct set of challenges. While a route may be effective in the lab, it may not be practical for larger scales. For a complex molecule like APDC, key considerations include:

Cost and Availability of Reagents: Starting materials and catalysts that are feasible for milligram-scale synthesis may become prohibitively expensive at a larger scale.

Reaction Safety and Conditions: Reactions that require cryogenic temperatures, high pressures, or pyrophoric reagents are difficult and hazardous to scale up. whiterose.ac.uk

Purification Methods: Purification by column chromatography, which is common in research labs, is often impractical for large quantities. Developing robust crystallization or distillation procedures is crucial for efficient and scalable purification. nih.gov

Process Robustness: The synthetic route must be reliable and give consistent yields and purity when performed on a larger scale. Each step must be optimized to minimize side products and ensure complete conversions.

The scalable synthesis of related cyclic amino acids, such as the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), highlights these challenges. The development of a scalable route for ACPC involved using common precursors, readily available reagents, and replacing chromatographic purification with strategic salt formation and crystallization to isolate the desired stereoisomers in high purity and multi-decagram quantities. nih.gov A similar approach would be necessary to develop a robust and economically viable process for producing research quantities of the various APDC isomers.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | APDC |

| Diethyl L-aspartate | |

| tert-Butoxycarbonyl | Boc |

| Benzyloxycarbonyl | Cbz |

| 2-Aminocyclopentanecarboxylic acid | ACPC |

| Quinoxaline-2,3-dione | |

| Pyroglutamic acid | |

| L-Glutamic acid | |

| L-Aspartic acid |

Chemical Reactivity and Derivatization Strategies

Reactions at the Amino Group (N-substitution)

The nitrogen atoms in 4-aminopyrrolidine-2,4-dicarboxylic acid serve as key handles for introducing diverse substituents, leading to analogues with modified properties.

Acylation and Alkylation Reactions

The secondary amine at the N-1 position of the pyrrolidine (B122466) ring is readily available for acylation and alkylation reactions. These modifications are instrumental in the development of new compounds with specific biological activities.

Acylation: The synthesis of N-acyl derivatives is a common strategy to modify the properties of pyrrolidine-based compounds. While specific examples for the direct acylation of this compound are not extensively detailed in the reviewed literature, general methods for the acylation of secondary amines are well-established. These typically involve the reaction of the parent amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, the synthesis of N-Boc-2,4-diarylpyrrolidine-3-carboxamides has been achieved through coupling reactions with various amines using reagents like HATU, BOP, and the Mukaiyama reagent, highlighting the feasibility of forming amide bonds in related pyrrolidine systems. asianpubs.org

Alkylation: The N-1 position of the pyrrolidine ring can be selectively alkylated to introduce a variety of substituents. The synthesis of a series of N(1)-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid has been described, where appropriate substitution at this position leads to compounds with agonist, partial agonist, or antagonist activity at certain metabotropic glutamate (B1630785) receptors. nih.gov These alkylation reactions are typically performed on a protected form of the parent molecule to ensure selectivity.

| Reagent/Condition | Product Type | Reference |

| Acyl Halides/Acid Anhydrides | N-Acyl derivatives | General Knowledge |

| Alkyl Halides/Reductive Amination | N-Alkyl derivatives | nih.gov |

Synthesis of Constrained Analogues

To explore the conformational requirements for biological activity, constrained analogues of this compound have been synthesized. These strategies often involve the formation of bicyclic systems.

One approach involves the synthesis of N(1)-substituted derivatives that act as constrained analogues of gamma-substituted glutamic acids. nih.gov Another powerful method for creating stereochemically complex pyrrolidine derivatives is the enantioselective silver-catalyzed cycloaddition of α-iminoesters with alkylidene azlactones. This method provides an effective route to 4-aminopyrrolidine-2,4-dicarboxylate derivatives with high diastereo- and enantioselectivity, allowing for the synthesis of conformationally restricted molecules. mdpi.com

Furthermore, the synthesis of 3-aminopyrrolidine (B1265635) and 1,4-diazabicyclo[3.2.1]octane derivatives as analogues of other biologically active compounds has been reported. acs.orgnih.gov The construction of such bicyclic systems often involves intramolecular cyclization of suitably functionalized pyrrolidine precursors. For example, the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives has been achieved, which can be considered constrained analogues. nih.gov

| Synthetic Strategy | Type of Constrained Analogue | Reference |

| N(1)-Substitution | Constrained gamma-substituted glutamic acids | nih.gov |

| Ag-catalyzed Cycloaddition | Highly substituted pyrrolidines | mdpi.com |

| Intramolecular Cyclization | Bicyclic systems (e.g., diazabicyclo[3.2.1]octanes) | acs.orgnih.govnih.gov |

Reactions at the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound offer additional sites for derivatization, enabling the synthesis of esters, amides, and other functionalized analogues.

Esterification and Amidation

Esterification: The carboxylic acid groups can be converted to esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. tamu.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org To overcome the often harsh conditions of Fischer esterification, milder methods have been developed. One such method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, allowing the reaction to proceed at room temperature. organic-chemistry.orgorganic-chemistry.orgorgsyn.orgnih.gov This method is particularly useful for acid-sensitive substrates. While specific examples for the esterification of this compound are not detailed in the provided search results, these general methods are applicable.

Amidation: The formation of amides from the carboxylic acid groups is another important derivatization strategy. A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been synthesized and shown to be potent inhibitors of dipeptidyl peptidase IV (DPP-IV). wikipedia.org The synthesis of these amides can be achieved by reacting the dicarboxylic acid with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The use of DCC is also a well-established method for amide bond formation. orgoreview.comkhanacademy.org

| Reaction | Reagents/Conditions | Product | Reference |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Ester | tamu.eduorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org |

| Steglich Esterification | Alcohol, DCC, DMAP | Ester | organic-chemistry.orgorganic-chemistry.orgorgsyn.orgnih.gov |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC), Catalyst (e.g., DMAP), Additive (e.g., HOBt) | Amide | wikipedia.orgnih.govorgoreview.comkhanacademy.org |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, can be a challenging transformation for simple carboxylic acids. For α-amino acids, this reaction often requires specific conditions or enzymatic catalysis. While thermal decarboxylation is possible, it typically requires high temperatures. rsc.org Oxidative decarboxylation presents an alternative pathway. For instance, the oxidative decarboxylation of cyclic α-amino acids with lead tetraacetate has been reported to yield 2-hydroxy derivatives. google.com Another method involves visible-light-induced photocatalysis with molecular oxygen as a green oxidant and copper as a co-catalyst. researchgate.net A proposed mechanism for the oxidative decarboxylation of a proline derivative involves the use of silver(I)/peroxydisulfate, leading to an iminium intermediate. researchgate.net Although no specific studies on the decarboxylation of this compound were found, these general methods could potentially be applied.

| Decarboxylation Method | Reagents/Conditions | Potential Product | Reference |

| Thermal Decarboxylation | High Temperature | Decarboxylated pyrrolidine | rsc.org |

| Oxidative Decarboxylation | Lead Tetraacetate | Hydroxylated pyrrolidine | google.com |

| Photocatalytic Oxidative Decarboxylation | Visible light, Photocatalyst, O₂, Copper catalyst | Oxidized pyrrolidine derivative | researchgate.net |

| Oxidative Decarboxylation | Silver(I)/Peroxydisulfate | Iminium intermediate | researchgate.net |

Cyclization and Ring Expansion/Contraction Strategies

The modification of the pyrrolidine ring itself through cyclization, ring expansion, or ring contraction represents a more advanced derivatization strategy to access novel molecular scaffolds.

Cyclization: Intramolecular reactions of derivatives of this compound can lead to the formation of fused ring systems. For example, the synthesis of pyrrolo nih.govnih.govbenzodiazepines, which involves the cyclization of a pyrrolidine precursor, has been extensively studied. mdpi.comnih.govnih.govresearchgate.netscite.ai While not directly starting from this compound, these synthetic strategies demonstrate the potential for intramolecular cyclization to build complex heterocyclic structures. A unified approach for the tandem preparation of diverse nitrogen heterocycles has been developed via decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids followed by intramolecular cyclizations. rsc.org

Ring Expansion/Contraction: Ring expansion and contraction reactions are powerful tools for skeletal rearrangement in organic synthesis. wikipedia.org For instance, the synthesis of pyrrolo-diazepines can be envisioned through ring expansion of a suitable pyrrolidine derivative. mdpi.com Conversely, ring contraction of substituted piperidines to pyrrolidines has been achieved through photomediated processes. nih.gov Electrochemical ring-contraction of Hantzsch esters and their pyridine (B92270) derivatives to yield polysubstituted pyrroles has also been reported. rsc.org While no specific examples of ring expansion or contraction of this compound have been documented, these methodologies offer potential pathways to novel analogues with altered ring sizes.

| Strategy | Potential Outcome | General Methodology Reference |

| Intramolecular Cyclization | Fused heterocyclic systems (e.g., pyrrolobenzodiazepines) | mdpi.comnih.govnih.govresearchgate.netscite.airsc.org |

| Ring Expansion | Pyrrolo-diazepines | mdpi.com |

| Ring Contraction | Smaller ring systems | wikipedia.orgrsc.orgnih.gov |

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The therapeutic potential of this compound has been significantly elucidated through extensive structure-activity relationship (SAR) studies. These investigations have systematically explored how chemical modifications to its core structure influence its biological activity, particularly as a ligand for metabotropic glutamate receptors (mGluRs) and as an inhibitor of dipeptidyl peptidase IV (DPP-IV).

The SAR of this compound is fundamentally dictated by the stereochemistry of the pyrrolidine ring. Research has demonstrated that the biological activity is highly dependent on the specific isomeric form of the molecule. Of the four possible isomers, the (2R,4R)-isomer of 4-aminopyrrolidine-2,4-dicarboxylate, also known as (2R,4R)-APDC, has been identified as a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2/3). nih.govacs.org This stereospecificity is so pronounced that other isomers show significantly diminished or no affinity for these receptors. acs.org The (2R,4R) configuration appears to be crucial for the correct spatial orientation of the pharmacophoric elements—the amino and carboxylic acid groups—within the receptor's binding pocket.

Further SAR studies have focused on the derivatization of the pyrrolidine ring, particularly at the N1 position. These modifications have been shown to modulate the pharmacological profile of the parent compound, leading to a spectrum of activities ranging from full agonism to partial agonism and even antagonism. nih.govnih.gov For instance, the introduction of specific substituents on the nitrogen atom of the pyrrolidine ring can alter the binding affinity and efficacy at mGluR subtypes. This highlights the sensitivity of the receptor to the steric and electronic properties of the substituent at this position. nih.gov

Beyond its activity at mGluRs, the this compound scaffold has been successfully adapted to target other enzymes, such as DPP-IV. A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been synthesized and evaluated as potential anti-diabetic agents. nih.gov These derivatives have demonstrated potent in vitro inhibition of DPP-IV, with IC50 values in the nanomolar range. nih.gov The SAR for these compounds indicates that the nature of the amide substituent plays a critical role in determining the inhibitory potency and selectivity over other proteases like DPP-II, DPP8, and Fibroblast Activation Protein (FAP). nih.gov

The table below summarizes key research findings from SAR studies on derivatives of this compound.

| Compound/Derivative | Modification | Target | Activity | Key Findings |

| (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate | Stereoisomer | Metabotropic Glutamate Receptors (mGluRs) | Agonist | High affinity and selectivity for group II mGluRs; other isomers are significantly less active. nih.govacs.org |

| N1-Substituted (2R,4R)-APDC Analogues | Substitution at the N1 position of the pyrrolidine ring | mGluR2, mGluR3, mGluR6 | Agonist, Partial Agonist, or Antagonist | Appropriate substitution can modulate the pharmacological activity, yielding a range of functional profiles. nih.govnih.gov |

| Substituted pyrrolidine-2,4-dicarboxylic acid amides | Amide formation at one of the carboxylic acid groups | Dipeptidyl Peptidase IV (DPP-IV) | Inhibitor | Potent in vitro inhibition (IC50 = 2-250 nM) with selectivity over related proteases. nih.gov |

These findings underscore the versatility of the this compound scaffold in medicinal chemistry. The rigid pyrrolidine ring serves as a valuable template for constraining the conformation of the key pharmacophoric groups, while the various functional groups offer multiple points for chemical modification to fine-tune the biological activity and selectivity towards different therapeutic targets.

Theoretical and Computational Studies

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to describing the electronic nature of a molecule, which governs its reactivity and interactions. Methods like Density Functional Theory (DFT) and molecular orbital analysis are standard approaches for this purpose.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like APDC, DFT can be employed to calculate optimized geometries, vibrational frequencies, and electronic properties such as electrostatic potential surfaces. These calculations help predict the most stable three-dimensional arrangement of the atoms and how the charge is distributed across the molecule. While specific DFT studies exclusively focused on 4-aminopyrrolidine-2,4-dicarboxylic acid are not widely published, the methodology is standard for analyzing related dicarboxylic acids. guidetopharmacology.org Such analyses typically involve identifying the lowest energy state and characterizing the frontier molecular orbitals to understand chemical reactivity. guidetopharmacology.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's ability to donate or accept electrons. For APDC, the HOMO would likely be localized on electron-rich areas, such as the amino group, while the LUMO would be associated with electron-deficient regions, like the carboxylic acid groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. In the context of its biological targets, MO analysis can help explain the nature of the interactions, such as the formation of hydrogen bonds and electrostatic interactions within a receptor's binding site. rcsb.org

Molecular Dynamics Simulations of Conformational Behavior

Molecules are not static entities but are in constant motion, adopting various shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study this dynamic behavior over time.

MD simulations for the (2R,4R) isomer of APDC are facilitated by the availability of validated parameters for common force fields like OPLS-AA, CHARMM, and AMBER. nih.gov These simulations can map the conformational landscape of the molecule, identifying the most stable, low-energy conformers and the energy barriers between them. nih.govnih.gov For a molecule with a constrained pyrrolidine (B122466) ring, these simulations reveal the degree of flexibility and the preferred spatial arrangement of the amino and dicarboxylic acid functional groups. guidetopharmacology.org Understanding the accessible conformations is critical, as only specific conformers may be able to bind effectively to a biological target. nih.gov By simulating the molecule in different environments, such as in a vacuum versus in an aqueous solution, MD can also show how the solvent affects conformational preferences.

Docking Studies with Target Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. For APDC, docking studies have been instrumental in understanding its interaction with metabotropic glutamate (B1630785) receptors (mGluRs), which are its primary biological targets.

Experimental studies have shown that of the four stereoisomers of APDC, only the (2R,4R)-APDC isomer is a potent and selective agonist for group II mGluRs. Computational docking provides a structural explanation for this high degree of stereospecificity. The crystal structure of the extracellular ligand-binding domain of a group II receptor (mGluR3) complexed with (2R,4R)-APDC (PDB ID: 52A) reveals the precise binding interactions. nih.gov

The agonist binds within a cleft between two lobes of the receptor's Venus flytrap domain (VFD), designated LB1 and LB2. The binding is stabilized by a network of specific interactions. The δ-carboxyl groups of the ligand form hydrogen bonds with key amino acid residues in the binding pocket, including Arginine 68 (R68) and Lysine 389 (K389). Furthermore, the nitrogen atom within the pyrrolidine ring of (2R,4R)-APDC is believed to form a hydrogen bond with water molecules, which in turn helps to correctly orient the ligand and contributes to its binding affinity. This precise fit and network of interactions are only possible for the (2R,4R) stereoisomer, explaining its selective activity.

| Interaction Summary for (2R,4R)-APDC in mGluR3 Binding Site | |

| Ligand Moiety | Interacting Receptor Residue/Molecule |

| δ-Carboxyl Groups | Arginine 68 (R68), Lysine 389 (K389) |

| Pyrrolidine Nitrogen | Solvent (Water) Molecules |

| Target Protein | Metabotropic Glutamate Receptor 3 (mGluR3) |

| PDB Code | 52A |

Computational Prediction of Reaction Pathways and Selectivity

Computational methods are crucial for predicting and explaining the selectivity of a ligand for its target. The remarkable stereoselectivity of APDC, where only one of its four isomers is biologically active at mGluRs, presents a classic case where computational analysis can provide definitive answers.

The basis for this selectivity lies in the three-dimensional structure of the mGluR binding pocket. Computational studies can calculate and compare the binding energies of all four APDC isomers when docked into the receptor. Such calculations consistently show that the (2R,4R) isomer achieves a much lower, more favorable binding energy than the other three isomers. This is because its specific stereochemistry allows it to adopt a conformation that maximizes favorable interactions (hydrogen bonds, electrostatic interactions) and minimizes steric clashes within the binding site.

The other isomers, due to their different spatial arrangements of the amino and carboxyl groups, cannot fit as snugly into the binding cleft. They may experience steric hindrance or be unable to form the complete network of hydrogen bonds required for stable binding and receptor activation. The contribution of water molecules to the binding of the (2R,4R) isomer is a subtle but important factor that further enhances its affinity and is less favorable for the other isomers. This difference in binding affinity and stability directly correlates with the experimentally observed pharmacological activity.

| Stereoisomer | Activity at Group II mGluRs |

| (2R,4R)-APDC | Potent Agonist (IC₅₀ = 6.49 µM) |

| (2S,4S)-APDC | Inactive (up to 100 µM) |

| (2R,4S)-APDC | Inactive (up to 100 µM) |

| (2S,4R)-APDC | Inactive (up to 100 µM) |

Molecular Recognition and Mechanistic Biochemical Interactions

Agonistic and Antagonistic Activity at Metabotropic Glutamate (B1630785) Receptors (mGluRs)

4-Aminopyrrolidine-2,4-dicarboxylic acid, particularly its (2R,4R) stereoisomer, demonstrates notable activity at metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.

Receptor Binding Affinity and Selectivity Profiles

The (2R,4R)-isomer of APDC, referred to as (2R,4R)-APDC, is a highly selective and potent agonist for group II mGluRs, which includes mGluR2 and mGluR3. Research has shown that (2R,4R)-APDC possesses a relatively high affinity for mGluRs, with an IC₅₀ value of 6.49 ± 1.21 µM for ACPD-sensitive [³H]glutamate binding. nih.govcaymanchem.comnih.gov In functional assays, it effectively decreases forskolin-stimulated cAMP formation, a hallmark of group II mGluR activation, with an EC₅₀ of 14.51 ± 5.54 µM in adult rat cerebral cortex. nih.govcaymanchem.com

Crucially, (2R,4R)-APDC exhibits high selectivity for group II mGluRs over other glutamate receptor subtypes. Studies have demonstrated no significant effects on radioligand binding to NMDA, AMPA, or kainate receptors at concentrations up to 100 µM. nih.govcaymanchem.comnih.gov Furthermore, its activity is pronounced at human mGlu2 and mGlu3 receptors with EC₅₀ values of 0.4 µM for both, while showing negligible activity at mGlu1, mGlu5, mGlu4, and mGlu7 receptors with EC₅₀ values greater than 100 µM and 300 µM, respectively. This selectivity profile establishes (2R,4R)-APDC as a valuable tool for probing the function of group II mGluRs.

Conversely, modifications to the (2R,4R)-APDC scaffold can convert the molecule from an agonist to an antagonist. Appropriate substitution at the N(1)-position of (2R,4R)-APDC has been shown to yield compounds with antagonist activity at group II mGluRs, including mGluR2 and mGluR3. scbt.com This highlights the sensitivity of the receptor's binding pocket to the chemical structure of the interacting ligand.

Table 1: Receptor Binding and Functional Potency of (2R,4R)-APDC

| Parameter | Receptor/Assay | Value | Reference |

|---|---|---|---|

| IC₅₀ | ACPD-sensitive [³H]glutamate binding | 6.49 ± 1.21 µM | nih.govcaymanchem.comnih.gov |

| EC₅₀ | Forskolin-stimulated cAMP formation | 14.51 ± 5.54 µM | nih.govcaymanchem.com |

| EC₅₀ | Human mGlu2 | 0.4 µM | |

| EC₅₀ | Human mGlu3 | 0.4 µM | |

| EC₅₀ | Human mGlu1 | > 100 µM | |

| EC₅₀ | Human mGlu5 | > 100 µM | |

| EC₅₀ | Human mGlu4 | > 300 µM | |

| EC₅₀ | Human mGlu7 | > 300 µM |

Ligand-Receptor Interaction Mechanisms and Binding Site Characterization

The agonistic action of (2R,4R)-APDC at group II mGluRs is initiated by its binding to the extracellular Venus flytrap domain of the receptor. This binding event induces a conformational change in the receptor, leading to the activation of intracellular G-proteins. Specifically, activation of group II mGluRs by (2R,4R)-APDC leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govcaymanchem.com This mechanism is a key signaling pathway for these receptors.

The binding of (2R,4R)-APDC is understood to occur within the same orthosteric binding site as the endogenous ligand, glutamate. The pyrrolidine (B122466) ring of APDC serves as a constrained analog of glutamate, positioning the acidic and amino functional groups in a specific orientation that is recognized by the receptor's binding pocket. The presynaptic location of many group II mGluRs means that their activation by agonists like (2R,4R)-APDC can lead to a reduction in the release of glutamate from nerve terminals. nih.gov

Stereochemical Determinants of Receptor Recognition

The interaction between APDC and mGluRs is highly dependent on the stereochemistry of the molecule. Of the four possible isomers of 4-aminopyrrolidine-2,4-dicarboxylate, only the (2R,4R)-isomer demonstrates significant binding affinity for mGluRs. nih.govcaymanchem.comnih.gov The other isomers show negligible activity, underscoring the precise three-dimensional arrangement of functional groups required for effective receptor recognition and activation. This high degree of stereospecificity indicates a very well-defined binding pocket on the receptor that can distinguish between subtle differences in the spatial orientation of the ligand's carboxyl and amino groups.

Enzymatic Interaction Mechanisms

While the primary focus of research on this compound has been on its receptor-mediated effects, the structurally related compound, L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), has been extensively studied for its interaction with enzymatic transporters, specifically the high-affinity glutamate transporters (also known as Excitatory Amino Acid Transporters or EAATs). These transporters are crucial for clearing glutamate from the synaptic cleft and maintaining low extracellular glutamate concentrations.

Enzyme Inhibition Kinetics and Mechanisms

L-trans-pyrrolidine-2,4-dicarboxylic acid acts as a competitive inhibitor of high-affinity glutamate transporters. nih.gov It competes with glutamate for binding to the transporter protein. Studies using D-[³H]aspartate, a non-metabolizable analog of L-glutamate, have shown that L-trans-PDC behaves as a linear competitive inhibitor of uptake with K_i values ranging from 4.6 µM in rat brain synaptosomes to between 40 and 145 µM in primary cultures of cerebellar granule cells and cortical astrocytes. nih.govcaymanchem.com

Interestingly, L-trans-PDC is not merely a blocker of the transporter but is itself a transportable substrate. nih.gov This means that it is taken up into the cell by the glutamate transporters. This transportable nature can lead to complex effects, including the stimulation of glutamate release from cells through a process known as heteroexchange. Furthermore, the inhibition of glutamate uptake by L-trans-PDC has been shown to potentiate the neurotoxic effects of glutamate, providing direct evidence for the critical role of these transporters in protecting neurons from excitotoxicity. nih.gov

Table 2: Inhibition of Glutamate Transporters by L-trans-pyrrolidine-2,4-dicarboxylic acid

| Parameter | System | Value | Reference |

|---|---|---|---|

| K_i | Rat brain synaptosomes | 4.6 µM | caymanchem.com |

| K_i | Cerebellar granule cells and cortical astrocytes | 40 - 145 µM | nih.gov |

Cofactor Requirements and Catalytic Cycle Modulation

The function of high-affinity glutamate transporters is tightly coupled to the electrochemical gradients of several ions, which act as cofactors in the transport cycle. The uptake of one molecule of glutamate is typically coupled to the co-transport of three sodium ions (Na⁺) and one proton (H⁺), and the counter-transport of one potassium ion (K⁺). The inhibition of glutamate transport by L-trans-PDC is dependent on extracellular sodium, and the compound has been shown to induce the efflux of D-[³H]aspartate in a sodium-dependent manner. nih.gov This indicates that L-trans-PDC interacts with the transporter in a way that is sensitive to the sodium gradient, a key driver of the transporter's catalytic cycle. There is currently no available research detailing specific cofactor requirements or catalytic cycle modulation for the direct interaction of this compound with enzymes.

Protein Interaction Profiling and Selectivity of this compound

The protein interaction profile of this compound (APDC) is characterized by a high degree of stereospecificity, with one of its isomers, (2R,4R)-APDC, demonstrating potent and selective agonist activity at a specific class of metabotropic glutamate receptors (mGluRs). nih.govebi.ac.ukacs.org This selectivity is a key feature of its biochemical interactions, distinguishing it from other glutamate analogs.

Extensive in vitro studies have been conducted to determine the binding affinities and functional effects of the four isomers of APDC at various glutamate receptors. nih.govebi.ac.ukacs.org The research findings consistently highlight the unique profile of the (2R,4R) isomer.

Detailed Research Findings

Research has demonstrated that (2R,4R)-APDC is a potent agonist for metabotropic glutamate receptors that are negatively coupled to adenylate cyclase. nih.govebi.ac.uk It exhibits a relatively high affinity for these mGluRs, with an IC₅₀ value of 6.49 ± 1.21 μM in assays measuring ACPD-sensitive [³H]glutamate binding. ebi.ac.ukacs.org In contrast, the other isomers of APDC show no significant binding affinity for mGluRs, underscoring the high stereospecificity of this interaction. nih.govebi.ac.uk

Crucially, (2R,4R)-APDC displays remarkable selectivity for this group of mGluRs over ionotropic glutamate receptors. Studies have shown that it has no effect on radioligand binding to NMDA, AMPA, or kainate receptors at concentrations up to 100 μM. nih.govebi.ac.ukacs.org

Functionally, (2R,4R)-APDC has been shown to be effective in decreasing forskolin-stimulated cyclic AMP (cAMP) formation in the adult rat cerebral cortex, with an EC₅₀ of 14.51 ± 5.54 μM. nih.govebi.ac.uk This is consistent with its agonist activity at mGluRs negatively coupled to adenylate cyclase. However, unlike some non-selective mGluR agonists, (2R,4R)-APDC (up to 100 μM) was found to be ineffective in stimulating phosphoinositide hydrolysis, further defining its selective action. nih.govebi.ac.uk

The following tables summarize the key findings from in vitro studies on the protein interaction and selectivity of (2R,4R)-APDC.

Table 1: Binding Affinity of (2R,4R)-APDC at Glutamate Receptors

| Receptor Subtype | Assay | IC₅₀ (μM) | Reference |

| Metabotropic Glutamate Receptors (mGluRs) | ACPD-sensitive [³H]glutamate binding | 6.49 ± 1.21 | ebi.ac.uk, acs.org |

| NMDA Receptors | Radioligand binding | > 100 | ebi.ac.uk, acs.org |

| AMPA Receptors | Radioligand binding | > 100 | ebi.ac.uk, acs.org |

| Kainate Receptors | Radioligand binding | > 100 | ebi.ac.uk, acs.org |

Table 2: Functional Activity of (2R,4R)-APDC

| Assay | Effect | EC₅₀ (μM) | Reference |

| Forskolin-stimulated cAMP formation | Decrease | 14.51 ± 5.54 | nih.gov, ebi.ac.uk |

| Phosphoinositide hydrolysis | Ineffective | > 100 | nih.gov, ebi.ac.uk |

Further research has explored the development of N(1)-substituted derivatives of (2R,4R)-APDC to create compounds with varied activities, including agonists, partial agonists, and antagonists for group II mGluRs. nih.govnih.gov This highlights the significance of the this compound scaffold in designing selective ligands for these receptors.

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-aminopyrrolidine-2,4-dicarboxylic acid in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within the molecule.

While specific experimental NMR data for this compound is not extensively available in the public domain, the expected spectroscopic features can be predicted based on its structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would show characteristic signals for the pyrrolidine (B122466) ring protons and carbons, as well as for the two carboxylic acid groups and the amino group. The acidic protons of the carboxylic acids are typically observed as broad signals at the downfield end of the ¹H NMR spectrum, often in the range of 10-12 ppm, and their presence can be confirmed by their disappearance upon deuterium (B1214612) exchange. libretexts.org Protons on the carbon atoms adjacent to the carboxylic acid and amino groups would exhibit shifts influenced by the electron-withdrawing nature of these functional groups. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.5 - 4.5 | 55 - 65 |

| C3-H₂ | 2.0 - 3.0 | 35 - 45 |

| C4-H | - | 60 - 70 |

| C5-H₂ | 3.0 - 4.0 | 45 - 55 |

| COOH | 10.0 - 12.0 (broad) | 170 - 180 |

| NH₂ | 2.0 - 5.0 (broad) | - |

| NH | 1.0 - 4.0 (broad) | - |

| Note: These are estimated ranges and can vary based on solvent and pH. |

2D NMR for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of the atoms in this compound and for determining its relative stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of the pyrrolidine ring protons by tracing the spin-spin coupling network from H2 to H3 and from H3 to the protons on C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the ¹³C signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbon at the C4 position, which has no attached protons, by observing correlations from the neighboring protons (H3 and H5) to the C4 carbon. It would also confirm the attachment of the carboxylic acid groups to C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule. It shows correlations between protons that are close in space, regardless of whether they are bonded. For the different isomers of this compound, distinct NOE patterns would be observed. For instance, in the cis isomers, NOEs would be expected between protons on the same face of the pyrrolidine ring, which would be absent in the trans isomers.

Solid-State NMR for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the polymorphic forms of crystalline solids. chemicalbook.comnih.gov Polymorphs are different crystal structures of the same compound, which can have different physical properties. ssNMR can distinguish between polymorphs because the chemical shifts and other NMR parameters are sensitive to the local molecular environment, which differs in different crystal lattices. nih.govchemspider.com

For this compound, ssNMR could be used to:

Identify and quantify different polymorphic forms in a bulk sample. nih.gov

Determine the number of crystallographically independent molecules in the unit cell.

Provide information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to enhance the sensitivity and resolution of ssNMR spectra for organic molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

For this compound, with a molecular formula of C₆H₁₀N₂O₄, the calculated monoisotopic mass is 174.0641 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to within a few parts per million (ppm). rsc.orgresearchgate.net This high accuracy allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound, an HRMS measurement of the [M+H]⁺ ion would yield a value very close to 175.0719, which corresponds to the formula C₆H₁₁N₂O₄⁺.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected ion and analyzing the resulting fragment ions. cam.ac.ukresearchgate.net The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. Common fragmentation pathways for amino acids and dicarboxylic acids include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). researchgate.netnih.gov

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| 175.0719 | 157.0613 | H₂O | Loss of water from a carboxylic acid group |

| 175.0719 | 131.0719 | CO₂ | Decarboxylation of a carboxylic acid group |

| 175.0719 | 158.0453 | NH₃ | Loss of the amino group |

| 175.0719 | 113.0613 | H₂O + CO₂ | Sequential loss of water and carbon dioxide |

| Note: The observed fragmentation pattern can be influenced by the instrument and experimental conditions. |

The specific fragmentation pattern would help to confirm the presence of the two carboxylic acid groups and the amino group, as well as providing information about the pyrrolidine ring structure.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level, including the absolute stereochemistry. nih.govhmdb.ca The technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. unt.edugovinfo.govnist.govnih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of information:

Unambiguous determination of the molecular structure , including bond lengths, bond angles, and torsion angles.

Confirmation of the relative stereochemistry of the substituents on the pyrrolidine ring (i.e., cis or trans).

Determination of the absolute configuration of the chiral centers (R or S), which is crucial for understanding its biological activity. researchgate.net

Detailed information about the crystal packing and intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid and amino groups.

While a crystal structure for this compound itself is not readily found in open-access databases, the RCSB Protein Data Bank contains entries where related ligands are bound to proteins, indicating that crystallographic studies of its derivatives are feasible. nih.gov The successful crystallization and X-ray analysis of any of the isomers of this compound would provide the ultimate proof of its three-dimensional structure.

Chromatographic Methods for Purity and Stereoisomer Separation

Chromatographic techniques are indispensable for the analysis of this compound, a compound with multiple stereocenters. These methods are crucial for assessing chemical purity and for separating its distinct stereoisomers, which is vital as biological activity is often highly stereospecific. nih.gov

Chiral HPLC is a primary technique for the enantioselective and diastereoselective separation of the four stereoisomers of this compound. nih.govacs.org The separation can be achieved through direct or indirect methods.

Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) that interacts differentially with each stereoisomer, leading to their separation. For amino acids and their analogs, several types of CSPs are effective:

Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized, polar, and ionic compounds such as amino acids. sigmaaldrich.comnih.gov They offer multiple interaction mechanisms, including ionic and hydrogen bonds, which are crucial for resolving zwitterionic molecules. sigmaaldrich.comnih.gov

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are versatile and widely used for chiral separations. yakhak.org While sometimes used for underivatized amino acids, their efficacy is often enhanced when the analyte is derivatized to increase its interaction with the CSP. yakhak.org

Crown Ether-based CSPs: Chiral stationary phases containing crown ethers (e.g., ChiroSil) are especially well-suited for the enantiomeric separation of compounds with primary amine groups, like amino acids. nih.govchromatographyonline.com

Indirect Chiral HPLC: This method involves derivatizing the analyte with a chiral reagent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 reverse-phase column). nih.gov Reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) react with the amino groups to create diastereomers that are readily resolvable. nih.gov While effective, this method adds complexity with an extra reaction step and the potential for introducing impurities. sigmaaldrich.com

Table 1: Chiral HPLC Approaches for Stereoisomer Separation of Amino Acid Analogs

| Method | Stationary Phase Type | Principle | Common Examples | Suitability for this compound |

|---|---|---|---|---|

| Direct | Macrocyclic Glycopeptide | Enantiomers interact differently with the complex chiral selector. | Teicoplanin (CHIROBIOTIC T) | High; suitable for polar, underivatized amino acids. sigmaaldrich.comnih.gov |

| Direct | Polysaccharide Derivative | Enantiomers fit differently into chiral grooves or interact via polar groups. | Cellulose or Amylose Phenylcarbamates | Moderate to High; may require derivatization for optimal resolution. yakhak.org |

| Direct | Chiral Crown Ether | Complexation between the primary amine of the analyte and the crown ether. | ChiroSil SCA(-) | High; specifically effective for primary amino acids. chromatographyonline.com |

| Indirect | Achiral (e.g., C18) | Analyte is derivatized with a chiral reagent to form diastereomers, which are then separated. | l-FDLA, Marfey's reagent | High; allows use of standard columns but requires an additional chemical step. nih.gov |

Direct analysis of this compound by gas chromatography is generally not feasible. Like other amino acids, its structure contains multiple polar functional groups (two carboxylic acids, a primary amine, and a secondary amine), rendering it non-volatile and thermally labile. sigmaaldrich.comthermofisher.com At the high temperatures of a GC injector, the compound would likely decompose rather than vaporize. thermofisher.com

Therefore, GC analysis requires a chemical derivatization step to convert the polar N-H and O-H groups into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.com The goal is to cap the active hydrogens to reduce intermolecular hydrogen bonding and increase volatility. thermofisher.com

Common derivatization strategies applicable to this compound include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. The resulting derivatives are significantly more volatile and can be analyzed on standard low-polarity GC columns, such as those with a 5% phenyl methylpolysiloxane stationary phase. sigmaaldrich.comthermofisher.com

Acylation/Esterification: This two-step process first converts the carboxylic acid groups to esters (e.g., methyl or ethyl esters) and then acylates the amino groups. Alkyl chloroformates, such as ethyl chloroformate or isobutyl chloroformate, can derivatize both functional groups in a single step in an aqueous medium, providing volatile derivatives suitable for GC-MS analysis. mdpi.comnih.gov

The choice of derivatization reagent can be optimized to ensure complete reaction and maximize the detector response, which is typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.com

Table 2: Common Derivatization Techniques for GC Analysis of Amino Acids

| Technique | Reagent(s) | Target Functional Groups | Typical GC Column | Reference |

|---|---|---|---|---|

| Silylation | MSTFA, MTBSTFA | -COOH, -NH2, -NH | 5% Phenyl Polysiloxane (e.g., SLB-5ms, TR-5) | sigmaaldrich.comthermofisher.com |

| Alkylation / Acylation | Alkyl Chloroformates (e.g., Ethyl Chloroformate) | -COOH, -NH2 | Non-polar or semi-polar capillary columns | mdpi.comnih.gov |

| Esterification then Acylation | Methanol/HCl, then PFPA | -COOH, then -NH2, -NH | Capillary columns | mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. okstate.edunih.gov For this compound, these techniques can confirm the presence of the carboxylic acid, amine, and pyrrolidine ring structures by detecting their characteristic vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds. okstate.edu For this compound, which exists as a zwitterion in the solid state, the key expected absorption bands are based on its functional groups and its structural similarity to proline. sid.irresearchgate.net

O-H and N-H Stretching: A very broad and strong absorption is expected in the 2500–3300 cm⁻¹ region, typical for the O-H stretch of hydrogen-bonded carboxylic acids and the N-H stretches of the primary and secondary ammonium (B1175870) groups. researchgate.netresearchgate.net

C=O Stretching: A strong, sharp absorption band for the carboxylate anion (COO⁻) asymmetric stretch is expected around 1550-1620 cm⁻¹. researchgate.net The symmetric stretch appears at a lower frequency, near 1410 cm⁻¹. researchgate.net If the carboxylic acid groups are not ionized, the carbonyl (C=O) stretch would appear at a higher frequency, typically between 1700 and 1750 cm⁻¹. libretexts.org

N-H Bending: The bending vibration for the primary amine (or ammonium) group typically appears around 1500–1640 cm⁻¹, often overlapping with the carboxylate stretch. researchgate.net

C-H and CH₂ Vibrations: C-H stretching vibrations from the pyrrolidine ring appear just below 3000 cm⁻¹. sid.ir The scissoring (bending) vibrations of the CH₂ groups are expected near 1450 cm⁻¹. sid.ir

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500–3300 (broad) | O-H and N-H Stretch | Carboxylic Acid and Amino/Ammonium |

| ~2950 | C-H Stretch | Aliphatic (Pyrrolidine Ring) |

| 1550–1620 | C=O Asymmetric Stretch | Carboxylate (COO⁻) |

| 1500–1640 | N-H Bend | Amino/Ammonium |

| ~1450 | CH₂ Scissoring | Pyrrolidine Ring |

| ~1410 | C=O Symmetric Stretch | Carboxylate (COO⁻) |

Raman Spectroscopy: Raman spectroscopy detects inelastically scattered light resulting from molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. nih.gov The Raman spectrum of this compound can be predicted by analogy to proline and other cyclic amino acids. sid.irresearchgate.net

CH₂ and Ring Vibrations: The spectrum is expected to be rich in the fingerprint region below 1500 cm⁻¹. CH₂ deformation modes (scissoring, twisting, wagging) and pyrrolidine ring breathing/puckering modes are prominent. For proline, CH₂ scissoring modes are observed around 1450-1483 cm⁻¹, while ring vibrations appear in the 750-955 cm⁻¹ range. sid.irresearchgate.netarxiv.org

Carboxylate Vibrations: The symmetric stretching of the COO⁻ group, which is often weak in IR, typically gives a strong Raman signal around 1410 cm⁻¹. researchgate.net

C-C and C-N Stretching: These skeletal vibrations appear throughout the fingerprint region, typically between 800 and 1200 cm⁻¹. researchgate.net

Raman spectroscopy is a valuable tool for studying conformational changes and intermolecular interactions, such as hydrogen bonding, in both solid and aqueous states. mdpi.commdpi.com

Table 4: Predicted Characteristic Raman Shifts for this compound (based on Proline)

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group / Moiety |

|---|---|---|

| ~2900–2950 | C-H Stretch | Aliphatic (Pyrrolidine Ring) |

| ~1450–1483 | δ(CH₂) Scissoring | Pyrrolidine Ring |

| ~1410 | νs(COO⁻) Symmetric Stretch | Carboxylate |

| ~1350 | ω(CH₂) Wagging | Pyrrolidine Ring |

| ~900–955 | Ring Breathing/Stretching | Pyrrolidine Ring |

| ~850 | ρ(CH₂) Rocking | Pyrrolidine Ring |

Applications in Chemical Biology and Advanced Synthetic Methodologies

Use as Chiral Building Blocks in Organic Synthesis

The isomers of 4-aminopyrrolidine-2,4-dicarboxylic acid (APDC) are valuable chiral building blocks for the synthesis of complex molecular architectures. Their preparation as distinct stereoisomers allows for highly specific applications in medicinal chemistry. For instance, the synthesis of the four isomers of APDC has been accomplished to serve as constrained analogues of glutamic acid. nih.govnih.gov This stereochemical control is crucial, as the biological activity is often confined to a single isomer. nih.gov

The (2R,4R)-isomer, in particular, has been used as a starting point for creating a series of N(1)-substituted derivatives. nih.gov By modifying the pyrrolidine (B122466) nitrogen, researchers have developed compounds that act as agonists, partial agonists, or antagonists for specific subtypes of metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov This highlights the utility of the APDC core in generating libraries of functionally diverse molecules from a single, stereochemically defined precursor. The rigid pyrrolidine framework effectively constrains the pharmacophoric groups (the amino and carboxyl groups), leading to high receptor affinity and selectivity that would be difficult to achieve with more flexible molecules. nih.govnih.gov

Scaffolds for DNA-Encoded Chemical Libraries (DELs)